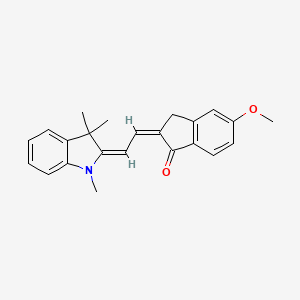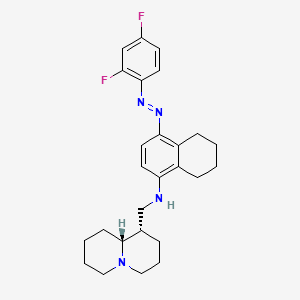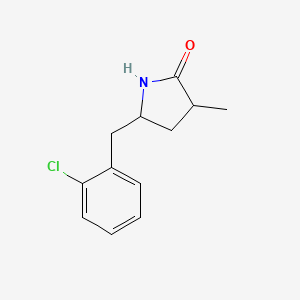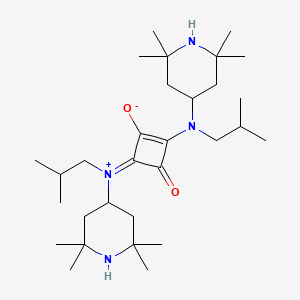
2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclobutene core with two isobutyl-substituted tetramethylpiperidyl groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium typically involves multi-step organic reactions. The process begins with the preparation of the tetramethylpiperidyl groups, followed by their attachment to the cyclobutene core. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,2,6,6-Tetramethyl-4-piperidyl) sebacate: A related compound with similar structural features but different functional groups.
2,2,6,6-Tetramethyl-4-piperidinol: Another compound with a tetramethylpiperidyl group, used in different applications.
Uniqueness
2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium is unique due to its cyclobutene core and the specific arrangement of its functional groups
Eigenschaften
CAS-Nummer |
85909-45-1 |
|---|---|
Molekularformel |
C30H54N4O2 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
2-[2-methylpropyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-4-[2-methylpropyl-(2,2,6,6-tetramethylpiperidin-4-yl)azaniumylidene]-3-oxocyclobuten-1-olate |
InChI |
InChI=1S/C30H54N4O2/c1-19(2)17-33(21-13-27(5,6)31-28(7,8)14-21)23-25(35)24(26(23)36)34(18-20(3)4)22-15-29(9,10)32-30(11,12)16-22/h19-22,31-32H,13-18H2,1-12H3 |
InChI-Schlüssel |
SVZXVDPXOJBYJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(C1CC(NC(C1)(C)C)(C)C)C2=C(C(=[N+](CC(C)C)C3CC(NC(C3)(C)C)(C)C)C2=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



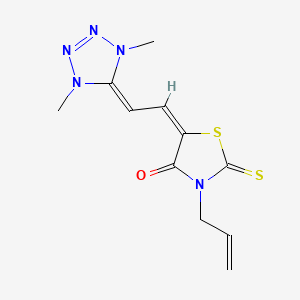
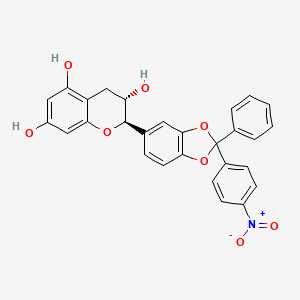

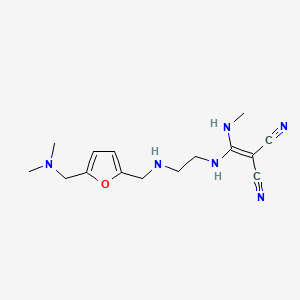
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)



